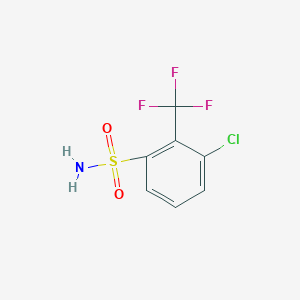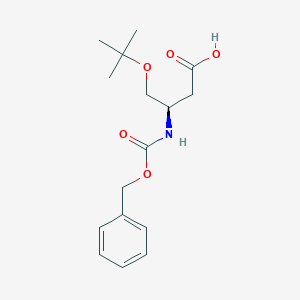
(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is a compound that features a benzyloxycarbonyl (Cbz) protecting group and a tert-butoxy group These functional groups are commonly used in organic synthesis, particularly in the protection of amines and carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group and the carboxylic acid group with a tert-butoxy group. The process can be summarized as follows:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically performed in an organic solvent like DCM at room temperature.
Industrial Production Methods
Industrial production of ®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Cbz and tert-butoxy groups can be removed under specific conditions to yield the free amino and carboxylic acid groups. Deprotection of the Cbz group is typically achieved using catalytic hydrogenation with palladium on carbon (Pd/C) in the presence of hydrogen gas. The tert-butoxy group can be removed using strong acids like trifluoroacetic acid (TFA).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group, where nucleophiles replace the benzyloxy group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, hydrogen gas
Strong Acids: Trifluoroacetic acid (TFA)
Bases: Triethylamine (TEA)
Solvents: Dichloromethane (DCM)
Major Products Formed
Deprotected Amino Acid: Removal of the Cbz and tert-butoxy groups yields the free amino acid.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Scientific Research Applications
®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of peptides and other complex molecules. The protecting groups facilitate selective reactions at specific functional groups.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. The protected amino acid can be incorporated into peptides and proteins for structural and functional studies.
Medicine: The compound is investigated for its potential use in drug development. The protected amino acid can be used to synthesize peptide-based drugs with improved stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials. The protecting groups enable the synthesis of complex molecules with high precision.
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl (Cbz) group protects the amino group, preventing unwanted reactions during synthesis. The tert-butoxy group protects the carboxylic acid group, enhancing the stability of the compound. The deprotection reactions release the free amino and carboxylic acid groups, allowing further functionalization and incorporation into larger molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-(((Methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid: Similar structure but with a methoxycarbonyl protecting group instead of a benzyloxycarbonyl group.
®-3-(((Benzyloxy)carbonyl)amino)-4-(methoxy)butanoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
Uniqueness
®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is unique due to the combination of the benzyloxycarbonyl (Cbz) and tert-butoxy protecting groups. This combination provides enhanced stability and selectivity during synthesis, making it a valuable intermediate in the production of complex molecules.
Properties
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxy]-3-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(9-14(18)19)17-15(20)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKDNXKJSUJDG-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
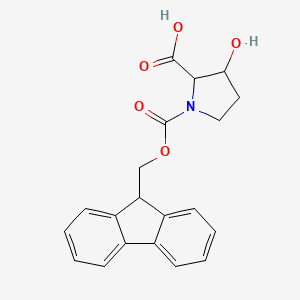
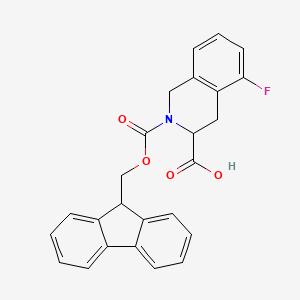
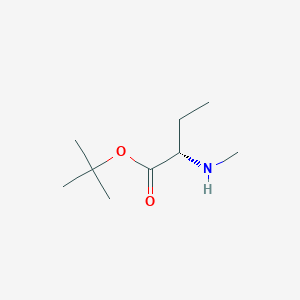
![ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8138345.png)
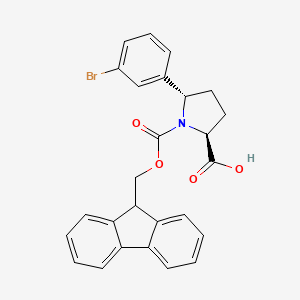
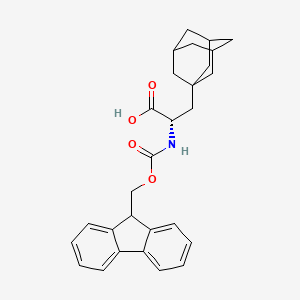


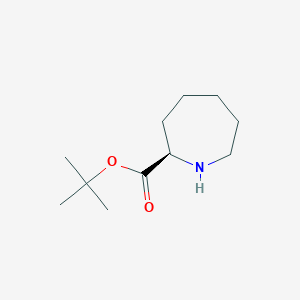
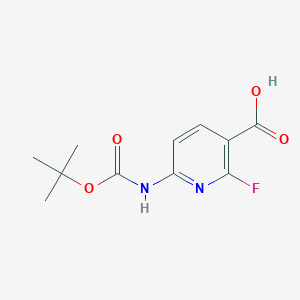
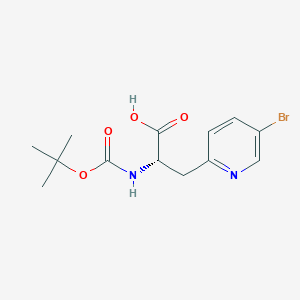
![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8138415.png)

